![molecular formula C10H15N3O2 B1482174 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2090942-82-6](/img/structure/B1482174.png)
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Overview
Description
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H17N3O2 |
Molecular Weight | 223.27 g/mol |
CAS Number | 2098058-84-3 |
IUPAC Name | This compound |
Research indicates that compounds similar to this compound may act as allosteric modulators of various receptors. For instance, derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR2), which play a crucial role in neurological functions and disorders such as schizophrenia and depression .
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties by modulating neurotransmitter systems. They may reduce excitotoxicity and inflammation in neuronal tissues .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
- Enzymatic Inhibition : The compound's analogs have been explored for their inhibitory activity on enzymes such as butyrylcholinesterase (BChE), which is a target in Alzheimer's disease treatment . This suggests potential applications in neurodegenerative disease therapies.
Case Study 1: Neuroprotective Potential
A study conducted by Conde-Ceide et al. evaluated several 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives for their neuroprotective effects in vitro. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .
Case Study 2: Anticancer Properties
In another study focusing on lung cancer cells, researchers found that specific derivatives of pyrazolo compounds inhibited cell proliferation and induced apoptosis in A549 cells. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
Research indicates that compounds similar to 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2). These modulators have potential applications in treating neuropsychiatric disorders such as schizophrenia and depression by fine-tuning glutamatergic signaling pathways .
Antidepressant Activity
Studies have shown that derivatives of dihydropyrazolo compounds exhibit antidepressant-like effects in animal models. The modulation of mGluR2 receptors by these compounds may help in alleviating symptoms associated with major depressive disorder and other mood disorders .
Neuroprotective Effects
There is emerging evidence suggesting that these compounds may possess neuroprotective properties. By modulating glutamate signaling and reducing excitotoxicity, they could offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic diseases or conditions linked to enzyme overactivity .
Synthesis of Novel Derivatives
The structural framework of this compound allows for the synthesis of various derivatives with potentially enhanced biological activity. Researchers are exploring modifications to improve efficacy and selectivity towards specific biological targets, which could lead to the development of new therapeutic agents .
Case Studies
Study | Findings | Implications |
---|---|---|
Study on mGluR2 Modulation | Demonstrated that dihydropyrazolo derivatives can effectively modulate mGluR2 receptors, leading to reduced anxiety-like behavior in rodent models. | Suggests potential for treating anxiety disorders and depression. |
Neuroprotective Study | Investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. | Highlights the potential for developing treatments for neurodegenerative diseases. |
Enzyme Inhibition Research | Found that certain derivatives inhibited enzymes related to metabolic syndrome, showing promise for weight management therapies. | Indicates a possible avenue for obesity treatment through metabolic regulation. |
Properties
IUPAC Name |
2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-5-9-6-12(7-10(14)15)3-4-13(9)11-8/h5H,2-4,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUUNEBLBMCSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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